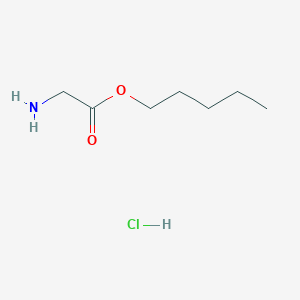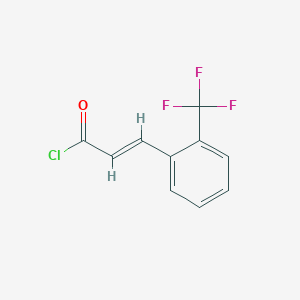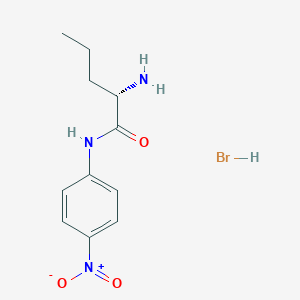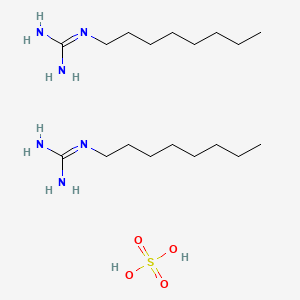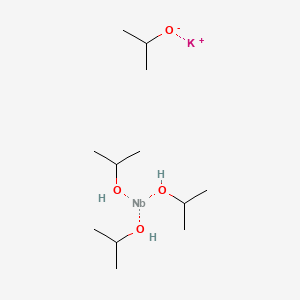
Lithium niobium methoxide, in methanol
Übersicht
Beschreibung
Lithium niobium methoxide in methanol is a chemical compound that serves as a precursor for various applications, particularly in the field of materials science. This compound is typically used in the preparation of thin films for lithium-ion battery electrolytes and other advanced materials .
Wirkmechanismus
Target of Action
Lithium niobium methoxide is primarily used as a precursor for the chemical vapor deposition of thin films for lithium-ion battery electrolyte materials . Its primary targets are the components of the lithium-ion battery where it contributes to the formation of the electrolyte materials.
Mode of Action
For instance, lithium inhibits enzymes that have magnesium as a co-factor . It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain .
Biochemical Pathways
Lithium’s action on neurotransmitters and second messenger systems, as well as intracellular mechanisms of action which converge towards neuroprotection, are key aspects of its biochemical pathways . It affects dopamine and glutamate pathways, inhibiting excitatory neurotransmission . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window . To avoid adverse effects or, conversely, lack of drug response, it is necessary to routinely administer therapeutic drug monitoring .
Result of Action
The result of lithium niobium methoxide’s action is the formation of thin films for lithium-ion battery electrolyte materials . These thin films contribute to the performance of the lithium-ion batteries. For instance, niobium-based oxides have shown long-term cyclability, high theoretical/practical capacities, safe operating potential, and excellent structural stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium niobium methoxide can be synthesized through a non-aqueous solvothermal process. This involves reacting lithium methoxide and niobium ethoxide in methanol under controlled conditions. The reaction is typically carried out at elevated temperatures (around 230°C) for an extended period (up to 72 hours) to ensure the formation of highly crystalline nanocrystals .
Industrial Production Methods
In industrial settings, the production of lithium niobium methoxide involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to maintain the quality and consistency of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the desired properties of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium niobium methoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium niobate, a material with significant electro-optic properties.
Substitution: It can participate in ligand exchange reactions, where methoxide groups are replaced by other ligands such as butanol or diols.
Common Reagents and Conditions
Common reagents used in reactions with lithium niobium methoxide include alcohols, diols, and other organic solvents. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include lithium niobate and various substituted derivatives, depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Lithium niobium methoxide has several scientific research applications:
Materials Science: It is used as a precursor for the chemical vapor deposition of thin films, particularly for lithium-ion battery electrolytes.
Nanotechnology: The compound is employed in the synthesis of lithium niobate nanocrystals, which have applications in optoelectronics and photonics.
Electrochemistry: Lithium niobium methoxide is used in the development of advanced electrode materials for high-performance lithium-ion batteries.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium methoxide: A simpler alkoxide that is used as a reagent in organic synthesis.
Niobium ethoxide: Another precursor used in the synthesis of niobium-based materials.
Uniqueness
Lithium niobium methoxide is unique due to its dual metal composition, which imparts distinct properties compared to single-metal alkoxides. Its ability to form highly crystalline nanostructures and its application in advanced materials make it a valuable compound in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
lithium;methanol;methanolate;niobium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CH4O.CH3O.Li.Nb/c6*1-2;;/h5*2H,1H3;1H3;;/q;;;;;-1;+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSQXKLXHKOAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CO.CO.CO.CO.CO.C[O-].[Nb] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H23LiNbO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B3182778.png)




